REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9]C)[CH:5]([Br:7])[CH3:6])C.[CH2:14]([C:16](CO)(CO)CC)O>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[Br:7][CH:5]([C:4]12[O:3][CH2:1][C:13]([CH2:14][CH3:16])([CH2:9][O:8]1)[CH2:12][O:11]2)[CH3:6]
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)Br)(OCC)OCC
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean & Stark condenser
|
Type
|
CUSTOM
|
Details
|
was evaporated off
|
Type
|
DISTILLATION
|
Details
|
after which the reaction solution was distilled under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
a Vigreaux distillation column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C12OCC(CO1)(CO2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |